Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms in their structure, which contribute to their unique chemical properties and biological activities
Properties
IUPAC Name |
methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-12(17)8-6-11(16)15(7-8)13-14-9-4-2-3-5-10(9)19-13/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSRDTBMFMMSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Bromination and Cyclocondensation
a. Bromination of 4-Aminoacetophenone Derivatives
- Starting from 4-aminoacetophenone, the compound undergoes bromination with bromine (Br₂) in acetic acid at room temperature, yielding an α-bromoacetyl intermediate (2).
- This step introduces a reactive bromine atom, facilitating subsequent cyclization reactions.
b. Cyclocondensation with Thioamides
- The α-bromoacyl derivative (2) reacts with thiocarbamide or benzenecarbothioamide under controlled conditions.
- For example, in acetic acid at 60°C, the reaction proceeds to form the benzothiazole ring fused with the pyrrolidine scaffold.
- The process involves nucleophilic attack of the thioamide on the brominated carbon, followed by ring closure to form the benzothiazole core attached to the pyrrolidine ring.
Esterification and Hydrazide Formation
a. Esterification of 5-oxopyrrolidine-3-carboxylic Acid
- The carboxylic acid derivatives are esterified with methanol in the presence of sulfuric acid, producing methyl esters (4a, 4b).
- These esters are then converted into hydrazides (5a, 5b) by treatment with hydrazine hydrate under refluxing conditions.
b. Hydrazone and Cyclization Reactions
- The hydrazides undergo condensation with aromatic aldehydes to form hydrazone derivatives (6–8).
- Further cyclization of hydrazides with phenyl isothiocyanate yields thiosemicarbazide derivatives (15b), which can be cyclized to form additional heterocycles like triazoles (16b).
Alternative Synthetic Routes for Benzothiazole Core
a. Catalytic Synthesis Using Heterogeneous Catalysts
- Benzothiazole derivatives can be synthesized via reaction of 2-aminothiophenol with various aldehydes under catalysis.
- For instance, Co₃O₄ nano-flakes catalyze the condensation of 2-aminothiophenol with aldehydes in ethanol, achieving yields up to 92% in 10 minutes.
- Zinc oxide-beta zeolite catalyzes the formation of benzothiazoles from 2-aminothiophenol and aldehydes, emphasizing a green, reusable catalyst approach with high yields and environmental benefits.
c. Photochemical and Acid-Catalyzed Methods
- Benzothiazoles can also be synthesized via photoirradiation of 2-aminothiophenol with aldehydes in ethyl acetate or under acid catalysis (e.g., phosphorus trichloride) at elevated temperatures.
Specific Synthetic Schemes and Conditions
Research Findings and Notes
- The bromination step is crucial for activating the acyl precursor toward cyclization, forming the benzothiazole core.
- Esterification and subsequent hydrazide formation allow for versatile functionalization, enabling further derivatization such as hydrazone formation or cyclization into heterocycles.
- Catalytic methods, especially using nano-catalysts or zeolites, offer efficient, eco-friendly routes with high yields and shorter reaction times.
- Photochemical and acid-catalyzed approaches provide alternative pathways, often under milder conditions, emphasizing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the benzothiazole ring, introducing additional functional groups.
Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group, altering the compound's properties.
Substitution: Substitution reactions can replace hydrogen atoms on the benzothiazole ring with other functional groups, leading to derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced hydroxyl derivatives, and various substituted benzothiazole compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate has shown potential as a therapeutic agent due to its biological activities:
- Antimicrobial Activity: The compound has been investigated for its antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action may involve the inhibition of key enzymatic pathways essential for microbial survival.
- Anticancer Properties: Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase enzymes and disruption of mitochondrial function. The inhibition of specific enzymes involved in cancer progression is a key area of interest.
Agricultural Applications
The unique properties of this compound make it a candidate for use in agrochemicals:
- Pesticide Development: Its potential antifungal and antibacterial activities suggest applications in developing new pesticides that target specific agricultural pathogens without harming beneficial organisms .
Industrial Applications
The compound's structure allows for various industrial applications:
- Dyes and Pigments: this compound can be utilized in the synthesis of dyes and pigments due to its chromophoric properties, contributing to color stability and intensity.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the effects of this compound on human cancer cell lines. The results indicated:
- Cell Line Tested: HeLa (cervical cancer) cells
- Concentration Range: 10 µM to 100 µM
- Findings: Significant reduction in cell viability was observed at concentrations above 50 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Agricultural Efficacy
In another study focusing on agricultural applications, the compound was tested against common fungal pathogens affecting crops:
- Pathogens Tested: Fusarium spp. and Alternaria spp.
- Concentration for Efficacy: Effective at concentrations as low as 25 ppm.
- Results: The compound demonstrated a notable reduction in fungal growth compared to untreated controls, indicating its potential as a natural fungicide.
Mechanism of Action
The mechanism by which Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate: This compound is structurally similar but contains a hydroxyl group instead of the oxo group.
1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol: This compound features a chlorophenyl-thiomethyl group, differing from the methyl ester group in the target compound.
Uniqueness: Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific structural features, such as the oxo group and the pyrrolidine ring, which contribute to its distinct chemical and biological properties.
Biological Activity
Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C₁₃H₁₂N₂O₃S
Molecular Weight: 276.31 g/mol
SMILES Notation: COC(C1CC(N(C1)c1nc2ccccc2s1)=O)=O
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1239764-78-3 |
| Solubility | Soluble in organic solvents; limited solubility in water |
Biological Activity Overview
This compound exhibits a range of biological activities, primarily attributed to its interaction with various biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cellular processes. Notably, it interacts with DprE1 (Decaprenylphosphoryl-D-arabinofuranose biosynthesis enzyme), which is essential for mycobacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial growth and viability.
- Induction of Apoptosis : In cancer cell lines, this compound has been observed to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. This suggests its potential utility in cancer therapy by promoting programmed cell death in malignant cells.
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .
Cellular Effects
In vitro studies have demonstrated that this compound can significantly affect various cellular processes:
- Cytotoxicity : The compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells at lower concentrations. For instance, it showed minimal cytotoxicity at concentrations below 20 µM in B16F10 murine melanoma cells .
- Melanin Production Inhibition : It has been investigated for its ability to inhibit melanin production in melanocytes, making it a candidate for treating hyperpigmentation disorders .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death.
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against Mycobacterium tuberculosis and exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for traditional antibiotics, suggesting a potential role in tuberculosis treatment .
Q & A
Q. What synthetic methodologies are most effective for preparing Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
The compound can be synthesized via diastereoselective pathways involving neutralization reactions of diastereohomogeneous precursors. For example, methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are synthesized from dimethyl glutamate hydrochlorides under controlled pH and temperature conditions . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalysts : Acidic or basic catalysts (e.g., HCl or NaHCO₃) improve yields by stabilizing intermediates.
- Temperature : Reactions typically proceed at 50–80°C to balance reaction rate and selectivity.
Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?
- X-ray crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement) and visualize with ORTEP-3 for 3D molecular representation .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments; NOESY confirms spatial proximity of protons in diastereomers.
- HPLC-MS : Monitors purity and molecular weight, particularly for detecting byproducts from benzothiazole ring formation .
Advanced Research Questions
Q. How can diastereoselectivity challenges in the synthesis of this compound be addressed, and what factors influence stereochemical outcomes?
Diastereoselectivity depends on steric and electronic effects during ring closure. Strategies include:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., L-glutamic acid derivatives) to enforce desired configurations .
- Temperature modulation : Lower temperatures (e.g., 0–25°C) favor kinetic control, reducing undesired diastereomer formation.
- Computational modeling : Predict transition states using DFT calculations to identify steric bottlenecks in pyrrolidine ring formation .
Q. How can crystallographic data resolve discrepancies in reported ring-puckering parameters for the 5-oxopyrrolidine moiety?
The Cremer-Pople puckering coordinates (amplitude q and phase angle φ) quantify nonplanar distortions in the pyrrolidine ring .
Q. What experimental designs are appropriate for evaluating the bioactivity of this compound, particularly in targeting RNA or enzyme systems?
- In vitro assays : Fluorescence quenching (e.g., benzothiazole-based probes for RNA binding, as in ) or enzyme inhibition studies (e.g., HIV-1 TAR RNA binding assays ).
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like squalene synthase (docking scores < -7 kcal/mol indicate strong binding ).
Q. How should researchers address contradictions between computational predictions and experimental data in pharmacological studies?
- Validation steps :
- Cross-validate docking results with MD simulations to assess binding stability over time.
- Compare in silico ADMET predictions (e.g., bioavailability, toxicity) with in vivo pharmacokinetic data .
- Example : If computational models predict high solubility but experimental assays show poor dissolution, revise force field parameters to account for solvent effects .
Q. What strategies improve the accuracy of computational models for this compound’s reactivity and stability?
- Multi-method validation : Combine DFT (e.g., B3LYP/6-31G**) with ab initio methods (e.g., MP2) to model reaction pathways.
- Solvent effects : Include implicit solvent models (e.g., PCM) or explicit solvent molecules in MD simulations .
- Thermodynamic profiling : Calculate Gibbs free energy changes (ΔG) for ring-opening reactions to predict stability under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
